molecular formula H6Mn3O11P2 B12842328 Reddingite (Mn3(PO4)2.3H2O) CAS No. 1319-14-8

Reddingite (Mn3(PO4)2.3H2O)

Cat. No.: B12842328
CAS No.: 1319-14-8
M. Wt: 408.80 g/mol
InChI Key: ZDYZMYQJLNVNHK-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Reddingite can be synthesized in the laboratory by mixing manganese chloride (MnCl2) with sodium phosphate (Na3PO4) in an aqueous solution. The reaction typically occurs at room temperature, leading to the spontaneous precipitation of Mn3(PO4)2·3H2O . The reaction can be represented as follows: [ 3MnCl_2 + 2Na_3PO_4 + 3H_2O \rightarrow Mn_3(PO_4)_2 \cdot 3H_2O + 6NaCl ]

Industrial Production Methods

Industrial production methods for reddingite are not well-documented due to its rarity and limited commercial applications. the synthesis process in a controlled laboratory environment can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions

Reddingite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving reddingite include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The reactions typically occur under standard laboratory conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of reddingite can produce manganese dioxide (MnO2), while reduction can yield manganese(II) oxide (MnO).

Comparison with Similar Compounds

Reddingite is part of the phosphoferrite group of minerals, which includes similar compounds such as:

Reddingite is unique due to its specific manganese content and its formation in phosphate-rich granite pegmatites. Its distinct crystal structure and chemical properties make it valuable for specific scientific applications.

Properties

CAS No.

1319-14-8

Molecular Formula

H6Mn3O11P2

Molecular Weight

408.80 g/mol

IUPAC Name

manganese(2+);diphosphate;trihydrate

InChI

InChI=1S/3Mn.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6

InChI Key

ZDYZMYQJLNVNHK-UHFFFAOYSA-H

Canonical SMILES

O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2]

Origin of Product

United States

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